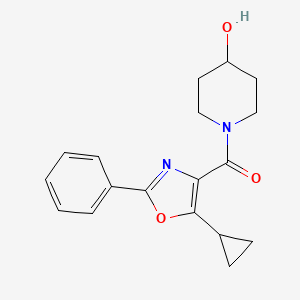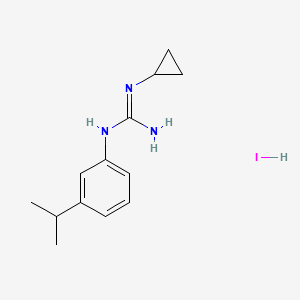![molecular formula C10H15BrIN3 B6639653 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide, also known as Br-MPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and has been found to exhibit various biological activities, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is not fully understood, but it is believed to act through multiple pathways. 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism. Additionally, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been found to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones involved in glucose metabolism. 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has also been reported to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have various biochemical and physiological effects. In animal models, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been found to lower blood glucose levels, improve insulin sensitivity, decrease body weight, and reduce adipose tissue mass. Additionally, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been reported to decrease hepatic glucose production, increase glucose uptake in skeletal muscle, and improve lipid metabolism. These effects suggest that 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide may have potential therapeutic applications in metabolic diseases such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide in lab experiments is its high purity and stability. Additionally, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been extensively studied, and its biological activities are well documented. However, one limitation of using 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is its cost, which may limit its use in some experiments. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide and its potential side effects.
Orientations Futures
There are several future directions for research on 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide. One area of interest is its potential therapeutic applications in metabolic diseases such as diabetes and obesity. Additionally, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide may have applications in cancer research as a potential anti-tumor agent. Further investigation is needed to fully understand the mechanism of action of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide and its potential side effects. Additionally, the development of more cost-effective synthesis methods may increase the accessibility of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide for research purposes.
Méthodes De Synthèse
The synthesis of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide involves the reaction of 4-bromobenzyl chloride with N,N-dimethylguanidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt of 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide. This synthesis method has been reported to yield high purity 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide.
Applications De Recherche Scientifique
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. In diabetes research, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity research, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been found to reduce body weight and adipose tissue mass in obese mice. In cancer research, 1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been investigated for its anti-tumor activity and ability to inhibit cancer cell growth.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.HI/c1-13-10(12)14(2)7-8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWBXSXULBSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CC1=CC=C(C=C1)Br.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)


